Naxagolide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Naxagolide hydrochloride often involves reactions of acyl chlorides with hydroxylamine hydrochloride and NaHCO3 to generate corresponding hydroxamic acid products. This method, applied in a solvent like ethyl acetate and water at room temperature, offers a simple and efficient way to synthesize a wide range of hydroxamic acids, which could be analogous to the synthesis pathway of Naxagolide hydrochloride, given its hydrochloride component (Gao et al., 2013).
Molecular Structure Analysis
The molecular structure of hydroxamic acids, closely related to Naxagolide hydrochloride in its potential functional group characteristics, shows that these compounds typically coordinate a variety of transition metal ions. Analysis of X-ray crystallographic data provides insight into the dominant resonance structures of the coordinated ligands, offering a foundation for understanding the molecular geometry and electronic structure of Naxagolide hydrochloride (Codd, 2008).
Chemical Reactions and Properties
Hydroxamic acids, which Naxagolide hydrochloride may structurally resemble, are involved in various chemical reactions, displaying antineoplastic and antimicrobial activities. These compounds covalently bind to zinc(II) ions in the active sites of matrix metalloproteinases, inhibiting their action and affecting processes like angiogenesis and tumor growth. This behavior highlights the potential reactivity and chemical properties of Naxagolide hydrochloride in biological systems (Hydroxamic Acids, 2020).
Physical Properties Analysis
Physical properties, including thermal stability and solubility, of compounds similar to Naxagolide hydrochloride, can be significantly influenced by their molecular structure. For example, the presence of hydroxamic acids in polymers has been shown to increase thermal stability and chain regularity, suggesting that Naxagolide hydrochloride may also exhibit distinct physical properties conducive to its stability and application in various conditions (Hou et al., 2006).
Chemical Properties Analysis
The chemical properties of Naxagolide hydrochloride can be deduced by examining the reactivity and interaction of similar hydrochloride compounds. For instance, the synthesis and structural characterization of sodium hexakis(chlorosulphato)-iridate and palladate indicate specific reactivity patterns and coordination chemistry that may parallel those of Naxagolide hydrochloride, highlighting its potential for forming complex ions and participating in diverse chemical reactions (Zaidi et al., 1986).
Scientific Research Applications
Nanoparticle Technology in Chemotherapy
Naxagolide hydrochloride's role in nanoparticle technology is significant in chemotherapy. Nanoparticle formulations, like albumin-bound paclitaxel, offer a more targeted delivery of chemotherapeutic agents to tumors, potentially reducing toxicities associated with solvent-based formulations. This approach has shown improved efficacy and safety in metastatic breast cancer and is being explored for other solid tumors (Hawkins, Soon-Shiong, & Desai, 2008).
Applications in Ophthalmology
Naxagolide hydrochloride is being investigated for its use in ophthalmology. Studies have focused on developing NTX in situ ocular films to enhance chemical stability and improve ocular tolerability for conditions like impaired corneal wound healing and severe dry eye (Abdelkader, Pierscionek, & Alany, 2014).
Cardiac Applications
In the field of cardiology, dopexamine hydrochloride, a derivative of naxagolide, has been studied for its potential in acute cardiac insufficiency management. Its properties include stimulating beta 2-adrenoceptors, reducing afterload, and increasing renal blood flow without stimulating vascular alpha-adrenoceptors. These features may make it beneficial in treating conditions like congestive heart failure and low cardiac output states (Smith & O'Connor, 1988).
Environmental and Toxicity Studies
Research has also been conducted on the environmental impacts and toxicity of various isomers related to naxagolide hydrochloride. For example, studies on hexachlorocyclohexane (HCH) isomers, including lindane, have focused on their global transport, environmental fate, and potential health impacts, such as neurotoxicity and endocrine disruption (Willett, Ulrich, & Hites, 1998).
Safety And Hazards
Naxagolide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-CTHHTMFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60244221 | |
Record name | Naxagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naxagolide hydrochloride | |
CAS RN |
99705-65-4 | |
Record name | Naxagolide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naxagolide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naxagolide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAXAGOLIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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